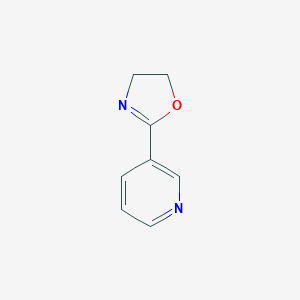
2-(Pyridin-3-yl)-4,5-dihydrooxazole
Übersicht
Beschreibung
The compound "2-(Pyridin-3-yl)-4,5-dihydrooxazole" is not directly mentioned in the provided papers. However, the papers discuss various pyridinyl-containing heterocycles and their synthesis, which are structurally related to the compound of interest. These compounds are of significant interest due to their potential applications in medicinal chemistry and material science due to their unique chemical properties .
Synthesis Analysis
The synthesis of pyridinyl-containing heterocycles can involve multicomponent reactions, as described in the synthesis of pyrrolo[3,4-b]pyridin-5-one, where a methanol solution of an aldehyde, an amine, and an alpha-isocyanoacetamide undergoes a triple domino sequence to yield the desired product . Another example includes the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . These methods demonstrate the versatility and efficiency of synthesizing pyridinyl heterocycles.
Molecular Structure Analysis
The molecular structure of pyridinyl heterocycles can be determined using techniques such as single-crystal X-ray diffraction and spectroscopy. For instance, the structure of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative was elucidated, revealing a triclinic crystal structure . Similarly, the structure of a 4-allyl-5-pyridin-4-yl derivative was characterized, showing a monoclinic space group . These studies highlight the importance of structural determination in understanding the properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyridinyl heterocycles can lead to the formation of various coordination complexes and polymers. For example, ruthenium carbonyl complexes with ambidentate ligands containing pyridinyl groups have been synthesized, demonstrating the ability of these heterocycles to act as ligands in coordination chemistry . Additionally, cadmium(II) coordination architectures based on pyridinyl triazoles have been constructed, showing diverse topologies and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl heterocycles are influenced by their molecular structure. Theoretical calculations, such as Hartree-Fock and Density Functional Theory, can predict vibrational frequencies, molecular electrostatic potential, and other properties . These properties are crucial for the potential application of these compounds in various fields. For instance, the photoluminescence properties of cadmium(II) coordination polymers based on pyridinyl triazoles have been studied, indicating their potential use in optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
2-(Pyridin-3-yl)-4,5-dihydrooxazole is utilized in the synthesis of various novel compounds. For instance, its activated form, when combined with bis(trimethylsilyl)ketene acetals, results in the formation of tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones. The product formation is influenced by the pyridyl substituent's position (Gómez-García et al., 2016).
Catalysis and Ligand Synthesis
This compound has been significant in the synthesis of ligands, such as the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. An efficient method for its synthesis was developed due to inconsistent yields in previous methods, showing its importance in creating effective, scalable ligand synthesis routes (Shimizu, Holder, & Stoltz, 2013).
Gold(III) Adducts
Gold(III) pyridinyl-oxazoline cationic complexes, including variants of 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been synthesized and structurally characterized. These complexes have potential in various chemical applications, such as in the study of the reactivity of coordinated ligands and structural characterizations (Cinellu et al., 2009).
Electrochemical Applications
In the field of electrochemistry, rhenium tricarbonyl complexes coordinated by diimine ligands containing 2-(pyridin-2-yl)-4,5-dihydrooxazole have been synthesized and used for CO2 reduction. These studies provide insights into the catalytic processes involved in CO2 reduction, highlighting the compound's role in environmental and energy-related research (Nganga et al., 2017).
Safety And Hazards
While specific safety and hazard information for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” is not available, similar compounds have safety data available. For example, for “2-PYRIDIN-3-YL MORPHOLINE OXALATE”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASBRDDSBRETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355224 | |
| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-4,5-dihydrooxazole | |
CAS RN |
40055-37-6 | |
| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



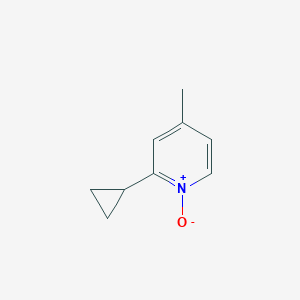
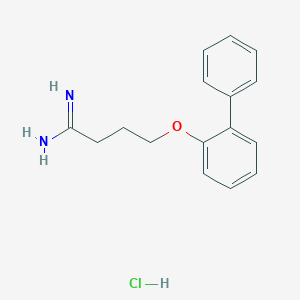
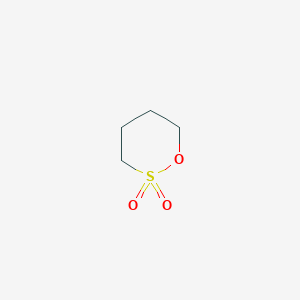



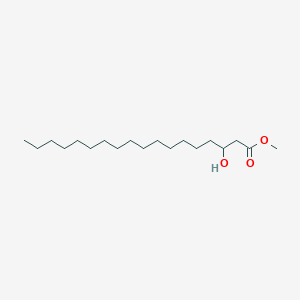
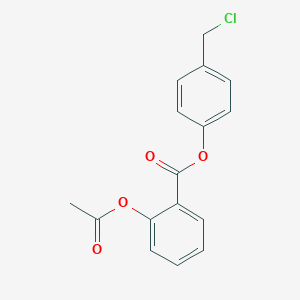
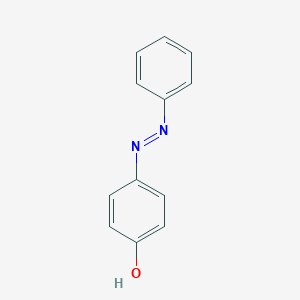
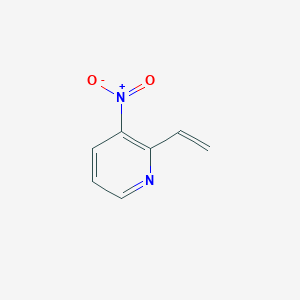
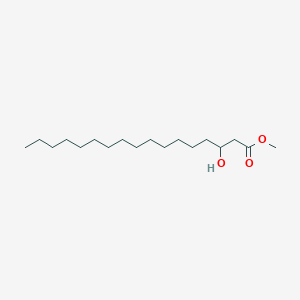

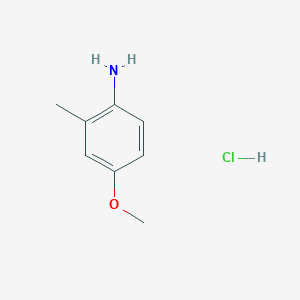
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)